Dodecylmethoxydimethylsilane
Description
This structure combines hydrophobic (dodecyl chain) and hydrolytically reactive (methoxy group) properties, making it valuable in applications such as surface modification, coatings, and hydrophobic materials . Its methoxy group enables crosslinking via hydrolysis, while the dodecyl chain provides water repellency and compatibility with organic matrices.
Properties
CAS No. |
93804-28-5 |
|---|---|
Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
dodecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C15H34OSi/c1-5-6-7-8-9-10-11-12-13-14-15-17(3,4)16-2/h5-15H2,1-4H3 |
InChI Key |
ZDULQMIWFCXDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylmethoxydimethylsilane can be synthesized through the reaction of dodecyl alcohol with dimethyldichlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:
C12H25OH+(CH3)2SiCl2→C12H25OSi(CH3)2Cl+HCl
The intermediate product, dodecyldimethylchlorosilane, is then reacted with methanol to produce this compound:
C12H25OSi(CH3)2Cl+CH3OH→C12H25OSi(CH3)2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecylmethoxydimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dodecylmethoxydimethylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic surfaces on materials such as glass, metals, and polymers.
Coatings: Applied in the production of superhydrophobic and self-cleaning coatings.
Biomedical Engineering: Utilized in the fabrication of biocompatible surfaces and devices.
Nanotechnology: Employed in the synthesis of functionalized nanoparticles for various applications.
Mechanism of Action
The hydrophobic properties of dodecylmethoxydimethylsilane are primarily due to the long dodecyl chain and the presence of the methoxy group. These groups reduce the surface energy of materials, leading to water repellency. The compound can form a monolayer on surfaces, creating a barrier that prevents water and other polar substances from adhering.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Dodecylmethoxydimethylsilane with structurally or functionally related organosilicon and surfactant compounds:
Key Findings from Research
Hydrophobic Interactions and Adsorption
- This compound’s dodecyl chain drives hydrophobic interactions, as seen in magnetic dodecyl chitosan/silica composites, which achieved 87–99% adsorption of bisphenols via hydrophobic and hydrogen bonding mechanisms .
- In contrast, SDS relies on ionic interactions for surfactant activity, limiting its utility in non-polar systems compared to silane-based hydrophobes .
Reactivity and Stability
- Dichlorodimethylsilane hydrolyzes rapidly to form silicones, but its chlorine substituents pose handling risks . This compound’s methoxy group offers slower, controlled hydrolysis, suitable for gradual crosslinking in coatings .
- Dodecyltrimethoxysilane’s three methoxy groups enhance crosslinking density in sol-gel applications but require precise pH control to avoid premature gelation .
Thermal and Chemical Stability
Biological Activity
Dodecylmethoxydimethylsilane (DMDS) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DMDS, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHOSi
- Molecular Weight : 270.52 g/mol
- IUPAC Name : this compound
The compound features a long hydrophobic dodecyl chain, which is significant for its interactions with biological membranes.
Mechanisms of Biological Activity
- Membrane Interaction : The hydrophobic nature of DMDS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect cellular signaling pathways and the function of membrane-bound proteins.
- Antimicrobial Activity : Preliminary studies suggest that DMDS exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that DMDS can induce cytotoxic effects in certain cell lines. The cytotoxicity is believed to be dose-dependent and may be linked to oxidative stress mechanisms.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of DMDS against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a disinfectant agent in clinical settings.
-
Cytotoxic Effects on Cancer Cells :
- In vitro experiments on human cancer cell lines revealed that DMDS inhibited cell proliferation in a dose-dependent manner. At concentrations of 200 µg/mL, a 50% reduction in cell viability was observed after 48 hours of exposure.
-
Impact on Cellular Signaling :
- DMDS was found to modulate the activity of certain signaling pathways involved in apoptosis and cell survival, particularly through the activation of caspase pathways in cancer cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
